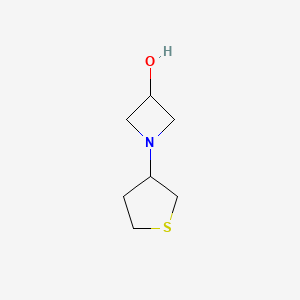

(1-环庚基-1H-1,2,3-三唑-4-基)甲胺

描述

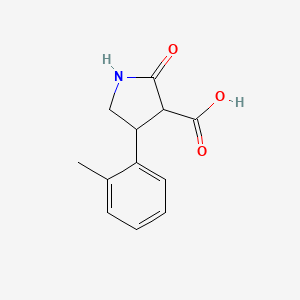

1,2,3-Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability and versatility, and have found applications in various fields, including medicinal chemistry .

Synthesis Analysis

1,2,3-Triazoles can be synthesized through several methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the “click” reaction . This reaction is highly selective, efficient, and can be performed under mild conditions .Molecular Structure Analysis

The 1,2,3-triazole ring is composed of two carbon atoms and three nitrogen atoms. It is aromatic and has a delocalized pi electron system . The specific substituents on the ring, such as the cycloheptyl group and the methanamine group in the compound you’re interested in, can greatly influence its properties.Chemical Reactions Analysis

1,2,3-Triazoles can participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with transition metals . They can also undergo N-alkylation, N-arylation, and other transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles can vary widely depending on their specific structure. Generally, they are stable compounds due to their aromaticity. They can exhibit varying degrees of solubility, reactivity, and other properties .科学研究应用

化学合成和催化

含有三唑基团的化合物,类似于“(1-环庚基-1H-1,2,3-三唑-4-基)甲胺”,已被用于化学合成和催化。例如,合成N,N-二苄基-1-(1-[(4-甲基-2-苯基-4,5-二氢噁唑-4-基)甲基]-1H-1,2,3-三唑-4-基)甲胺展示了1,3-偶极环加成反应的应用,突显了该化合物在通过高效化学过程形成复杂分子结构中的作用(Aouine, El Hallaoui, & Alami, 2014)。这些反应在有机合成中是基础的,表明三唑衍生物在开发新的合成方法中的潜力。

抗菌活性

已合成并评估了几种三唑衍生物的抗菌性能。例如,一项关于设计、合成和新的喹啉衍生物 carrying 1,2,3-三唑基团的抗菌活性的研究突显了这些化合物展示显著抗菌和抗真菌活性的能力(Thomas, Adhikari, & Shetty, 2010)。这项研究强调了三唑衍生物在开发新的抗菌剂方面的潜力。

用于催化的双功能表面活性剂

功能化为聚乙二醇的两性(triazolyl)胺被研究作为双功能表面活性剂,既作为N供体配体,又作为铜催化的醇在水中氧化的表面活性剂(Nakarajouyphon et al., 2022)。这种应用展示了三唑衍生物在增强绿色化学中催化过程效率方面的多功能性。

用于Huisgen 1,3-偶极环加成的催化剂

已经证明三唑衍生物与金属形成稳定的配合物,作为Huisgen 1,3-偶极环加成的高活性催化剂。这是点击化学中的关键反应,这一领域由于其高效性和选择性而彻底改变了各种化合物的合成(Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009)。

催化中的新型钌配合物

合成了新型空气稳定的三唑衍生的三齿配体的钌(II)配合物,并在酮和醛的氢化反应中表现出优异的活性和选择性。这些发现强调了三唑衍生物在有机合成新催化系统开发中的作用(Sole et al., 2019)。

作用机制

Target of Action

Similar compounds such as 1h-1,2,3-triazole analogs have been reported to inhibit the enzyme carbonic anhydrase-ii .

Mode of Action

It’s worth noting that similar 1h-1,2,3-triazole compounds have been found to bind directly to the active site residues of the carbonic anhydrase-ii enzyme .

Biochemical Pathways

Related 1h-1,2,3-triazole compounds have been associated with the inhibition of tubulin polymerization , which is a crucial process in cell division.

Pharmacokinetics

In silico studies of related sulfonyl piperazine-integrated triazole conjugates suggest that they possess drug-like properties .

Result of Action

Related compounds have been found to induce apoptosis in cancer cells via cell cycle arrest at the sub-g1 and g2/m phase .

安全和危害

未来方向

属性

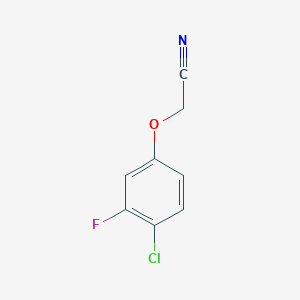

IUPAC Name |

(1-cycloheptyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c11-7-9-8-14(13-12-9)10-5-3-1-2-4-6-10/h8,10H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYJRQZCTYNZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)

![1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane](/img/structure/B1471874.png)

![1-{[(Morpholin-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1471881.png)

![6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1471883.png)

![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)